molecular formula C3H3NO3 B14440642 Methoxy carbonyl formonitrile oxide CAS No. 75625-07-9

Methoxy carbonyl formonitrile oxide

Cat. No.: B14440642
CAS No.: 75625-07-9
M. Wt: 101.06 g/mol
InChI Key: TWDRJLQYWBVSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy carbonyl formonitrile oxide is an organic compound that contains the functional group -CNO bound directly to a carbon atom of the organic moiety. This compound is part of the nitrile oxides family, which are known for their reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy carbonyl formonitrile oxide can be synthesized through various methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the dehydration of primary nitroparaffins or the reaction of aldoximes, where two hydrogen atoms are abstracted to form the nitrile oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: Methoxy carbonyl formonitrile oxide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction and oxidizing agents for oxidation. Microwave conditions are often employed to enhance reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dipolarophiles can yield ester-functionalized isoxazoles .

Scientific Research Applications

Methoxy carbonyl formonitrile oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methoxy carbonyl formonitrile oxide involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that participate in further chemical transformations. Its molecular targets and pathways include interactions with biological macromolecules, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: Methoxy carbonyl formonitrile oxide is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ability to form ester-functionalized isoxazoles under microwave conditions highlights its versatility and efficiency in organic synthesis .

Properties

CAS No.

75625-07-9

Molecular Formula

C3H3NO3

Molecular Weight

101.06 g/mol

IUPAC Name

methyl 2-oxidoiminoacetate

InChI

InChI=1S/C3H3NO3/c1-7-3(5)2-4-6/h1H3

InChI Key

TWDRJLQYWBVSAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)[C+]=N[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.